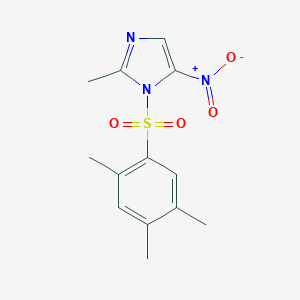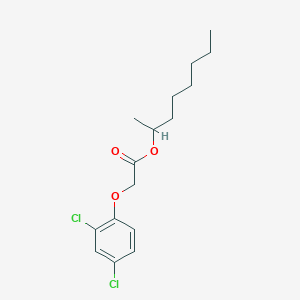
2,4-二氯苯氧乙酸甲酯
描述
2,4-D-meptyl, also known as 2,4-dichlorophenoxyacetic acid heptyl ester, is a member of the family of 2,4-dichlorophenoxyacetic acid compounds. It is a phenoxy herbicide used primarily for the control of broad-leaved weeds. This compound is widely used in agricultural and non-agricultural settings, including food, feed, and non-food crops, fallow land, residential lawns, and aquatic areas .
科学研究应用
2,4-D-meptyl has several scientific research applications, including:
Agricultural Research: Used to study the effects of herbicides on plant growth and development.
Environmental Studies: Investigated for its environmental fate and impact on non-target organisms, including soil microorganisms and aquatic life.
Biodegradation Studies: Research on the microbial degradation of 2,4-D-meptyl to understand its persistence and breakdown in the environment.
Toxicological Studies: Examined for its potential toxic effects on human health and wildlife.
作用机制
Target of Action
2,4-D-Meptyl is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is a phenoxy herbicide . Its primary targets are broad-leaved weeds . The compound acts as a synthetic auxin, a type of plant hormone, and is selective, meaning it kills dicots (broad-leaved plants) without affecting monocots .
Mode of Action
The mode of action of 2,4-D-Meptyl is selective and systemic . It is absorbed through the roots of plants and increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, which damages the vascular tissue of the plant . Essentially, 2,4-D-Meptyl mimics the action of natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death .
Biochemical Pathways
2,4-D-Meptyl affects various metabolic pathways in plants. The compound very rapidly undergoes various transformations, and its predominant metabolic pathways and rates vary with different plant species . For instance, among 2,4-D metabolites in cereals, there prevailed 1-O-(2,4-dichlorophenoxyacetyl)-Β-D-glucose while the glycoside of 2,4-dichlorophenol prevailed in strawberry plants .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests it can be readily absorbed and distributed within the plant system. More research would be needed to fully outline the ADME properties of 2,4-D-Meptyl and their impact on its bioavailability.
Result of Action
The result of the action of 2,4-D-Meptyl is the death of the target plants. By causing uncontrolled cell division and damaging vascular tissue, the compound disrupts normal plant growth and development . This leads to abnormal growth, senescence, and ultimately, plant death .
Action Environment
The action, efficacy, and stability of 2,4-D-Meptyl can be influenced by various environmental factors. For instance, the compound may persist in aquatic systems under certain conditions
生化分析
Biochemical Properties
It is known that 2,4-D-meptyl interacts with various enzymes and proteins in plants, leading to uncontrolled cell division
Cellular Effects
2,4-D-meptyl affects various types of cells and cellular processes. It influences cell function by increasing the biosynthesis and production of ethylene, which leads to uncontrolled cell division . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,4-D-meptyl involves its interaction with cellular biomolecules to increase the biosynthesis and production of ethylene . This leads to uncontrolled cell division and damage to vascular tissue . The compound may also interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D-meptyl typically involves the esterification of 2,4-dichlorophenoxyacetic acid with heptyl alcohol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of 2,4-D-meptyl follows a similar esterification process but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions
2,4-D-meptyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, 2,4-D-meptyl can hydrolyze to form 2,4-dichlorophenoxyacetic acid and heptyl alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and heptyl alcohol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted phenoxyacetic acid derivatives.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): The parent compound of 2,4-D-meptyl, widely used as a herbicide.
2,4-Dichlorophenoxybutyric Acid (2,4-DB): Another phenoxy herbicide with similar applications.
Mecoprop (MCPP): A related phenoxy herbicide used for broad-leaved weed control.
Uniqueness
2,4-D-meptyl is unique due to its ester form, which provides different physicochemical properties compared to its parent compound, 2,4-dichlorophenoxyacetic acid. The ester form is more lipophilic, allowing for better penetration into plant tissues and enhanced herbicidal activity. Additionally, the ester form may have different environmental fate and degradation characteristics compared to the acid form .
属性
IUPAC Name |
octan-2-yl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-12(2)21-16(19)11-20-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNVTNDAZUATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041343 | |
| Record name | 2,4-D-meptyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-97-1 | |
| Record name | 2-Octanol, (2,4-dichlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-meptyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D-meptyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-D-MEPTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9YR9Z214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




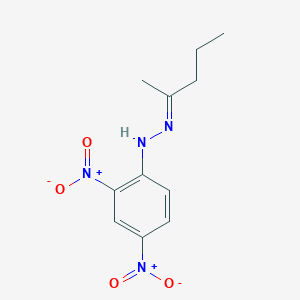
![Methyl 2,3,6-trimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B239428.png)

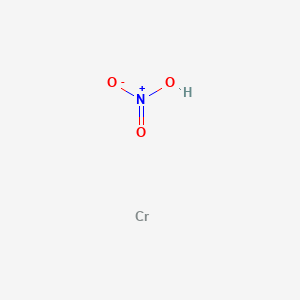
![1-(2-Fluorophenyl)-4-[(6-methoxynaphthalen-2-yl)sulfonyl]piperazine](/img/structure/B239447.png)


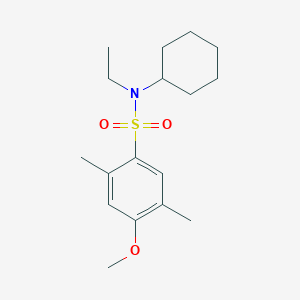

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)

